molecular formula C11H14ClNO4S B1505198 Tert-butyl 3-(chlorosulfonyl)phenylcarbamate CAS No. 269747-26-4

Tert-butyl 3-(chlorosulfonyl)phenylcarbamate

Cat. No.: B1505198
CAS No.: 269747-26-4
M. Wt: 291.75 g/mol
InChI Key: GLRCOVCCHBYKRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonyl)phenylcarbamate: is a chemical compound with the molecular formula C11H14ClNO4S. It is a derivative of phenylcarbamate with a chlorosulfonyl group attached to the phenyl ring and a tert-butyl ester group. This compound is primarily used in organic synthesis and research due to its reactive chlorosulfonyl group.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

      Types of Reactions:

      • Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides.

      • Reduction: Reduction reactions are less common but can be achieved under specific conditions.

      • Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

      Common Reagents and Conditions:

      • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

      • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

      • Substitution: Nucleophiles like alcohols, amines, and thiols are typically used.

      Major Products Formed:

      • Oxidation: Sulfonyl chlorides.

      • Reduction: Reduced chlorosulfonyl derivatives.

      • Substitution: Substituted phenylcarbamate derivatives.

      Chemistry:

      • Used as a reagent in the synthesis of various organic compounds.

      • Employed in the preparation of pharmaceutical intermediates.

      Biology:

      • Utilized in biochemical studies to modify biomolecules.

      • Applied in the development of bioconjugation techniques.

      Medicine:

      • Investigated for potential therapeutic applications.

      • Used in the synthesis of drug candidates.

      Industry:

      • Employed in the production of agrochemicals.

      • Utilized in the manufacturing of specialty chemicals.

      Mechanism of Action

      The compound exerts its effects primarily through its reactive chlorosulfonyl group, which can form strong bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

      Comparison with Similar Compounds

      • Tert-butyl chlorosulfonylcarbamate: Similar structure with a different aromatic ring.

      • Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate: Contains an azetidine ring instead of a phenyl ring.

      Uniqueness:

      • Tert-butyl 3-(chlorosulfonyl)phenylcarbamate is unique due to its phenyl ring, which provides different reactivity and applications compared to azetidine-based compounds.

      Properties

      IUPAC Name

      tert-butyl N-(3-chlorosulfonylphenyl)carbamate
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-5-4-6-9(7-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      GLRCOVCCHBYKRR-UHFFFAOYSA-N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C11H14ClNO4S
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      DSSTOX Substance ID

      DTXSID90701736
      Record name tert-Butyl [3-(chlorosulfonyl)phenyl]carbamate
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID90701736
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Molecular Weight

      291.75 g/mol
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      CAS No.

      269747-26-4
      Record name Carbamic acid, [3-(chlorosulfonyl)phenyl]-, 1,1-dimethylethyl ester
      Source CAS Common Chemistry
      URL https://commonchemistry.cas.org/detail?cas_rn=269747-26-4
      Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
      Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
      Record name tert-Butyl [3-(chlorosulfonyl)phenyl]carbamate
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID90701736
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
      Record name tert-butyl N-[3-(chlorosulfonyl)phenyl]carbamate
      Source European Chemicals Agency (ECHA)
      URL https://echa.europa.eu/information-on-chemicals
      Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
      Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

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